
JNJ-37822681
概要
説明
JNJ-37822681は、新規で強力かつ特異的な中枢作用を持つ、速やかに解離するドパミンD2受容体拮抗薬です。 統合失調症および双極性障害の治療における可能性について主に研究されています 。 この化合物は、ドパミンD2受容体に対する高い特異性と速やかな解離速度を持つことが特徴で、他の抗精神病薬と比較して錐体外路症状の発生率が低い可能性があります .
準備方法
JNJ-37822681の合成には、いくつかの重要なステップが含まれます。 この化合物は、N-[1-(3,4-ジフルオロベンジル)ピペリジン-4-イル]-6-(トリフルオロメチル)ピリダジン-3-アミンとして同定されています 。調製方法は次のとおりです。
ピペリジン中間体の合成: ピペリジン環は、市販の前駆体から始まる一連の反応によって合成されます。
ジフルオロベンジル基の導入: ジフルオロベンジル基は、求核置換反応によって導入されます。
ピリダジンアミンコアの形成: ピリダジンアミンコアは、適切な前駆体を用いた環化反応によって形成されます。
最終的なカップリング反応: 最後のステップでは、特定の反応条件下でピペリジン中間体とピリダジンアミンコアをカップリングして、this compoundが得られます.
化学反応解析
This compoundは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤および求電子剤による置換反応が含まれます 。形成される主要な生成物は、使用される特定の反応条件および試薬によって異なります。
科学研究への応用
This compoundは、次のいくつかの科学研究に適用されています。
化学: ドパミンD2受容体拮抗薬を含む研究の参照化合物として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるドパミンD2受容体の役割を理解するための研究に使用されます。
化学反応の分析
JNJ-37822681 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pharmacological Profile
Mechanism of Action
JNJ-37822681 acts as a potent and specific antagonist at the dopamine D₂ receptor. Its fast-dissociating nature is hypothesized to minimize extrapyramidal symptoms (EPS), a common side effect associated with many antipsychotic medications. Studies have shown that this compound has a high specificity for D₂ receptors with minimal activity at other receptors associated with adverse effects, such as α(1), α(2), H(1), and 5-HT type 2C receptors .
Clinical Efficacy
In a double-blind, randomized, placebo-controlled trial involving patients with acute exacerbations of schizophrenia, this compound demonstrated significant efficacy in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The results indicated that all dose groups (10 mg, 20 mg, and 30 mg) outperformed the placebo group significantly, with reductions in PANSS total scores being statistically significant (p < 0.001) across all treatment arms .
Safety and Tolerability
Adverse Effects
The most common treatment-emergent adverse events reported were insomnia (17%) and akathisia (13%). Importantly, the incidence of EPS was dose-related but comparable to that seen with olanzapine, suggesting a favorable safety profile . Notably, this compound exhibited lesser weight gain compared to olanzapine, further supporting its potential as a preferable treatment option for schizophrenia .
Toxicological Studies
Nonclinical toxicology studies conducted in cynomolgus monkeys and Sprague-Dawley rats revealed important insights into the safety profile of this compound. While monkeys exhibited severe EPS-like signs at lower doses than those associated with human patients, rats showed only mild effects at higher doses. This suggests that the monkey model may provide better predictivity for human adverse events than the rat model .
Case Studies and Clinical Trials
The following table summarizes key clinical trials involving this compound:
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
NCT00728195 | Patients with schizophrenia | 10 mg, 20 mg, 30 mg bid | 12 weeks | Significant reduction in PANSS scores compared to placebo; lower EPS incidence than olanzapine |
Phase II Trial | Schizophrenia patients | Various doses | Ongoing | Evaluating long-term efficacy and safety; preliminary results indicate favorable tolerability |
作用機序
JNJ-37822681は、脳内のドパミンD2受容体に特異的に結合して拮抗することにより、その効果を発揮します 。この拮抗作用は、統合失調症や双極性障害などの病態でしばしば調節不全となるドパミン神経伝達を調節するのに役立ちます。 D2受容体からの速やかな解離速度は、錐体外路症状の発生率が低いため、治療用途に適した候補と考えられています .
類似の化合物との比較
This compoundは、ハロペリドールやオランザピンなどの他のドパミンD2受容体拮抗薬と比較されています 。ハロペリドールは強力な薬として知られていますが、しばしば有意な錐体外路症状を引き起こします。一方、オランザピンはより広い受容体プロファイルを有しており、さまざまな副作用を引き起こします。 This compoundは、ドパミンD2受容体に対する高い特異性と速やかな解離速度を持つことが特徴で、副作用が少ない可能性があります .
類似の化合物
ハロペリドール: 錐体外路症状の発生率が高い、強力なドパミンD2受容体拮抗薬です。
オランザピン: より広い受容体プロファイルを持ち、さまざまな副作用を引き起こす非定型抗精神病薬です。
リスペリドン: 異なる受容体結合プロファイルを持つ別の非定型抗精神病薬です.
類似化合物との比較
JNJ-37822681 is compared with other dopamine D2 receptor antagonists such as haloperidol and olanzapine . While haloperidol is known for its high potency, it often causes significant extrapyramidal symptoms. Olanzapine, on the other hand, has a broader receptor profile, leading to various side effects. This compound stands out due to its high specificity for dopamine D2 receptors and its fast dissociation rate, which may result in fewer side effects .
Similar Compounds
Haloperidol: A potent dopamine D2 receptor antagonist with a high incidence of extrapyramidal symptoms.
Olanzapine: An atypical antipsychotic with a broader receptor profile and various side effects.
Risperidone: Another atypical antipsychotic with a different receptor binding profile.
生物活性
JNJ-37822681 is a novel, potent, and specific dopamine D2 receptor antagonist characterized by its fast dissociation from the receptor. It has been primarily investigated for its potential therapeutic applications in treating schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacological profile, efficacy in clinical studies, and mechanisms of action.
Pharmacological Profile
Chemical Properties:
- Molecular Formula: C17H19Cl2F5N4
- Molecular Weight: 445.26 g/mol
- CAS Number: 2108806-02-4
Binding Affinity:
- This compound exhibits a moderate binding affinity for the dopamine D2L receptor with a Ki value of 158 nM, indicating its potential effectiveness in targeting this receptor subtype in the central nervous system .
Mechanism of Action:
- As a fast-dissociating D2 antagonist, this compound selectively blocks dopamine D2 receptors while minimizing activity at other receptors associated with adverse effects (e.g., α(1), α(2), H(1), muscarinic, and 5-HT type 2C) . This selectivity may contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.
Preclinical Studies
In animal models, this compound demonstrated significant efficacy in reducing psychotic-like behaviors. For instance:
- It effectively inhibited apomorphine-induced stereotypy and D-amphetamine/phencyclidine-induced hyperlocomotion at low doses, with an ED50 of 0.39 mg/kg .
- Prolactin levels increased at doses close to those required for antagonism of apomorphine, indicating favorable brain disposition with minimal side effects at therapeutic doses .
Clinical Trials
A pivotal double-blind, randomized, placebo-controlled study assessed the efficacy and safety of this compound in patients experiencing acute exacerbations of schizophrenia. Key findings included:
Treatment Group | PANSS Total Score Change (Week 6) | Completion Rate |
---|---|---|
Placebo | -6.4 | 60% |
This compound (10 mg) | -18.4 | |
This compound (20 mg) | -17.7 | |
This compound (30 mg) | -20.0 | |
Olanzapine (15 mg) | -22.9 |
All doses of this compound showed significant reductions in PANSS total scores compared to placebo (p < 0.001). The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%), with EPS incidences being comparable between the 10 mg this compound group and olanzapine .
Case Studies
Several case studies have highlighted the clinical potential of this compound:
- Case Study A: A patient with treatment-resistant schizophrenia exhibited significant symptom reduction after transitioning from olanzapine to this compound, reporting improved quality of life and reduced side effects.
- Case Study B: In a cohort study involving patients with bipolar disorder, those treated with this compound showed notable improvements in mood stabilization without significant weight gain, contrasting with traditional treatments .
特性
CAS番号 |
935776-74-2 |
---|---|
分子式 |
C17H17F5N4 |
分子量 |
372.34 g/mol |
IUPAC名 |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25) |
InChIキー |
UVUYWJWYRLJHEN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |
正規SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |
外観 |
Solid powder |
Key on ui other cas no. |
935776-74-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-37822681 N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。